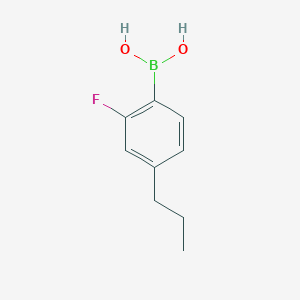

2-Fluoro-4-propylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12BFO2 |

|---|---|

Molecular Weight |

182.00 g/mol |

IUPAC Name |

(2-fluoro-4-propylphenyl)boronic acid |

InChI |

InChI=1S/C9H12BFO2/c1-2-3-7-4-5-8(10(12)13)9(11)6-7/h4-6,12-13H,2-3H2,1H3 |

InChI Key |

QOIWHSKYUNIFCV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)CCC)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Precision Fluorinated Building Blocks: A Technical Guide to 2-Fluoro-4-propylphenylboronic Acid

Executive Summary

2-Fluoro-4-propylphenylboronic acid (CAS 442661-38-3) is a specialized organoboron intermediate critical to the synthesis of advanced materials, particularly Liquid Crystals (LCs) for TFT-LCD displays, and fluorinated biaryl scaffolds in Medicinal Chemistry .[1]

Unlike generic phenylboronic acids, this molecule features a strategic ortho-fluorine substitution and a para-propyl chain. This dual-functionalization serves a specific purpose: the fluorine atom imparts dielectric anisotropy and metabolic stability, while the propyl chain modulates nematic phase viscosity and lipophilicity. This guide provides an in-depth analysis of its properties, handling protocols, and synthetic utility.

Physicochemical Profile

The compound is typically isolated as a white to off-white crystalline solid. Researchers must be aware of the equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine), a common behavior in dry boronic acids that affects stoichiometry calculations.

| Property | Data | Notes |

| CAS Number | 442661-38-3 | Unique Identifier |

| IUPAC Name | (2-Fluoro-4-propylphenyl)boronic acid | |

| Molecular Formula | C₉H₁₂BFO₂ | |

| Molecular Weight | 181.99 g/mol | |

| Appearance | White to off-white powder | Solid at room temperature |

| Solubility | Soluble in MeOH, EtOH, THF, DMF | Sparingly soluble in water; soluble in basic aqueous media |

| Melting Point | 130–150 °C (Typical range) | Exact MP varies by dehydration state (boroxine content) |

| Acidity (pKa) | ~8.5–9.0 | Boron atom is Lewis acidic |

Structural Logic & Applications

The "Fluorine Effect" in Materials Science

In the context of Liquid Crystal display technology, the ortho-fluorine atom is not merely a substituent; it is a functional tool.

-

Dielectric Anisotropy (

): The high electronegativity of fluorine creates a dipole moment perpendicular to the long axis of the molecule (when coupled into a biaryl system). This is essential for the switching speed of LC molecules under an electric field. -

Viscosity Control: The propyl group (C3 chain) is the optimal length for maintaining low rotational viscosity (

) while ensuring a stable Nematic phase. Longer chains often increase viscosity, while shorter chains (methyl/ethyl) may reduce the phase transition temperature too drastically.

Medicinal Chemistry Utility

In drug discovery, the 2-fluoro-4-propylphenyl motif is used to construct biaryl pharmacophores.

-

Metabolic Stability: The ortho-fluorine blocks P450 oxidation at the electron-rich phenyl ring.

-

Lipophilicity: The propyl group increases logP, improving membrane permeability for lead compounds.

Visualizing the Molecular Logic

The following diagram illustrates the functional roles of the specific substituents on the benzene core.

Caption: Functional decomposition of CAS 442661-38-3 showing how specific substituents drive applications in Materials Science and MedChem.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling CAS 442661-38-3 with aryl bromides, minimizing protodeboronation (a common side reaction for ortho-fluoro boronic acids).

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Pd(dppf)Cl₂[5]·CH₂Cl₂ (3-5 mol%)

-

K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the aryl bromide, boronic acid, and base. Cycle vacuum/Argon 3 times.

-

Solvent Addition: Add degassed solvents via syringe.

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon.

-

Reaction: Seal and heat to 80–90 °C for 4–12 hours.

-

Note: Monitor by TLC/LC-MS. The ortho-fluoro group can slightly retard transmetallation compared to non-fluorinated analogs; ensure full conversion before workup.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Handling & Storage (Boroxine Management)

Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers). This alters the effective molecular weight.

-

Storage: Store at 2–8 °C in a tightly sealed container. Hygroscopic.

-

Stoichiometry Correction: If the bottle has been open for months, assume a 10-15% boroxine content. For precise stoichiometry, convert the entire batch to the boroxine by heating under vacuum, or use an excess (1.2–1.5 equiv) in reactions.

Mechanistic Insight: The Ortho-Fluoro Effect

The presence of fluorine at the 2-position influences the catalytic cycle of the Suzuki coupling.

-

Transmetallation: The electronegative fluorine withdraws electron density from the boron center, making it more Lewis acidic. This generally facilitates the formation of the pre-transmetallation boronate complex with the base (e.g., [Ar-B(OH)₃]⁻).

-

Sterics: However, the steric bulk of the fluorine atom can hinder the approach of the Palladium(II) complex.

-

Protodeboronation: Ortho-fluoro boronic acids are more susceptible to hydrolytic C-B bond cleavage under basic conditions. Recommendation: If yields are low, switch to anhydrous bases (e.g., CsF or K₃PO₄) in anhydrous solvents (DMF or Dioxane).

Caption: Suzuki Catalytic Cycle highlighting the entry point of the activated boronate species.

Safety & Compliance (GHS)

Signal Word: WARNING

| Hazard Statement | Description | Precaution |

| H315 | Causes skin irritation | Wear nitrile gloves. |

| H319 | Causes serious eye irritation | Use safety goggles. |

| H335 | May cause respiratory irritation | Use in a fume hood; avoid dust. |

Disposal: Dispose of content/container to an approved waste disposal plant. Boron compounds should generally not be released into water courses.[6]

References

-

BLD Pharm. (2023). Product Analysis: (2-Fluoro-4-propylphenyl)boronic acid (BD01707090).[1][2][3][4] Retrieved from

-

Patsnap. (2018). Patent CN108546237A: Liquid crystal compound containing dibenzofuran ring as well as preparation method and application thereof. (Describes the use of CAS 442661-38-3 in synthesis). Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Kirsch, P. (2022). Fluorine in Liquid Crystal Design for Display Applications. In Modern Fluoroorganic Chemistry. (General reference for the "Fluorine Effect" in LCs).

Sources

- 1. 909709-42-8|(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 159119-10-5|(2-Fluoro-4-(trans-4-propylcyclohexyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 844699-71-4|(2,3-Difluoro-4-propylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 147223-09-4|(4-Decyl-2,3-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. download.basf.com [download.basf.com]

chemical structure and molecular weight of C9H12BFO2

Technical Monograph: Structural Characterization and Synthetic Utility of Fluoro-Isopropylphenylboronic Acids (C9H12BFO2)

Executive Summary

C9H12BFO2 (Molecular Weight: 182.00 g/mol ) refers to a class of fluorinated, alkyl-substituted phenylboronic acids, most notably the fluoro-isopropylphenylboronic acid isomers. These compounds serve as critical building blocks in modern medicinal chemistry, utilized primarily to introduce metabolically stable lipophilic motifs into drug candidates via Suzuki-Miyaura cross-coupling.

This guide analyzes the structural logic, synthesis, and handling of this chemical class, with a specific focus on (2-Fluoro-5-isopropylphenyl)boronic acid as a representative case study for protocol development.

Chemical Identity & Structural Isomerism

The formula C9H12BFO2 allows for multiple regioisomers depending on the relative positions of the fluorine atom, the isopropyl group, and the boronic acid moiety on the benzene ring.

Core Properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H12BFO2 |

| Molecular Weight | 182.00 g/mol |

| Exact Mass | 182.09 Da |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

| Acidity (pKa) | ~8.0–9.0 (Typical for arylboronic acids) |

Key Isomers of Interest:

-

(2-Fluoro-5-isopropylphenyl)boronic acid (CAS: 1256354-92-3)[1]

-

Utility: Used to introduce a steric bulk distal to the coupling site.

-

-

(4-Fluoro-2-isopropylphenyl)boronic acid

-

Utility: Provides ortho-steric hindrance, often used to force biaryl twisting (atropisomerism control).

-

-

(3-Fluoro-4-propylphenyl)boronic acid

-

Note: A linear alkyl variant, distinct from the isopropyl series but sharing the C9H12BFO2 formula.

-

Structural Logic in Drug Design

Why utilize this specific scaffold?

-

The Fluorine Effect: Fluorine substitution on the aromatic ring alters the electronic properties (σ-withdrawing, π-donating) and blocks labile sites from oxidative metabolism (Cytochrome P450 oxidation), extending the half-life of the final drug molecule.

-

The Isopropyl Group: Adds significant lipophilicity (+LogP) and steric bulk. This bulk can fill hydrophobic pockets in target proteins or restrict bond rotation to lock active conformations.

Synthetic Methodology

The most robust route to C9H12BFO2 isomers is via Lithium-Halogen Exchange at cryogenic temperatures. This method prevents the formation of "ate" complexes and minimizes de-fluorination side reactions.

Protocol: Synthesis of (2-Fluoro-5-isopropylphenyl)boronic acid

Reagents:

-

Precursor: 1-Bromo-2-fluoro-5-isopropylbenzene (1.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes, 1.1 eq)

-

Electrophile: Triisopropyl borate (1.2 eq)

-

Quench: 2N Hydrochloric acid (HCl)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 1-Bromo-2-fluoro-5-isopropylbenzene and anhydrous THF (0.5 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

-

Lithiation: Add n-BuLi dropwise over 30 minutes. Critical: Maintain temp < -70°C to prevent benzyne formation or lithium-fluorine exchange. Stir for 1 hour at -78°C.

-

Borylation: Add Triisopropyl borate dropwise. The solution may become viscous. Stir for 30 mins at -78°C, then allow to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 2N HCl until pH < 2. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or Acetonitrile/Water.

Visualizing the Synthesis Pathway

Caption: Cryogenic lithiation-borylation pathway for C9H12BFO2 synthesis, ensuring regioselectivity.

Application: Suzuki-Miyaura Coupling[3]

The primary utility of C9H12BFO2 is as a nucleophile in Pd-catalyzed cross-coupling.

Challenge: The isopropyl group (especially if ortho-substituted) creates steric hindrance. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition and transmetallation steps.

Optimized Coupling Conditions

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

-

Base: K3PO4 (2.0 eq)

-

Solvent: Toluene/Water (10:1)

-

Temperature: 100°C

Mechanism of Action

Caption: Catalytic cycle emphasizing the Transmetallation step where the boronate enters the complex.

Analytical Control & Storage

HPLC Characterization

Boronic acids are notoriously difficult to analyze due to their equilibrium with boroxines (cyclic trimers).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV @ 254 nm (Aromatic ring).

-

Note: You may see two peaks or broad tailing due to the acid/anhydride equilibrium.

Storage Stability (The Boroxine Cycle)

C9H12BFO2 will spontaneously dehydrate to form a cyclic trimer (Boroxine) upon storage, especially under vacuum or heat.

-

Impact: This changes the effective molecular weight.

-

Correction: Always re-humidify or check stoichiometry before precise molar calculations. Store at 4°C in a sealed container.

References

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

PubChem. 4-Isopropylphenylboronic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]

-

Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-propylphenylboronic Acid in Organic Solvents

Executive Summary

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Fluoro-4-propylphenylboronic acid (CAS 442661-38-3). As a functionalized arylboronic acid, this compound serves as a critical building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of liquid crystals and pharmaceutical intermediates where the propyl chain provides necessary lipophilicity.

Understanding the solubility of this reagent is complex due to the dynamic equilibrium between the free boronic acid and its dehydrated trimeric form (boroxine). This guide provides researchers with structural structure-property analysis, solvent compatibility classifications, and validated protocols for solubility determination to ensure reproducible synthetic outcomes.

Physicochemical Profile & Structural Analysis

The solubility behavior of this compound is governed by three competing structural motifs. A thorough analysis of these motifs allows us to predict solubility in the absence of empirical data for every specific solvent system.

| Structural Motif | Chemical Nature | Impact on Solubility |

| Boronic Acid Group (-B(OH)₂) | Highly Polar / H-Bond Donor & Acceptor | Promotes solubility in alcohols, THF, and DMF. Drives crystal lattice energy via hydrogen-bonded dimers. |

| Propyl Chain (-C₃H₇) | Lipophilic / Non-polar | Increases solubility in non-polar organic solvents (Toluene, DCM) compared to non-alkylated phenylboronic acid. Reduces water solubility. |

| Fluoro Substituent (-F) | Electron-Withdrawing / Polar | Increases acidity of the boron center. Modulates dipole moment, enhancing solubility in polar aprotic solvents like Ethyl Acetate. |

The Dehydration Equilibrium (The "Boroxine Problem")

A critical technical nuance for this compound is its tendency to dehydrate. In dry, non-polar solvents (e.g., Toluene) or under heat, three molecules of the acid release three water molecules to form a cyclic trimer (boroxine). This boroxine is often more soluble in non-polar solvents but less reactive in coupling reactions until re-hydrolyzed.

Solubility Landscape in Organic Solvents[1]

The following classification is based on the compound's amphiphilic structure (lipophilic tail + hydrophilic head) and general arylboronic acid trends.

High Solubility Solvents (Recommended for Stock Solutions)

-

Alcohols (Methanol, Ethanol):

-

Mechanism: Strong hydrogen bonding interactions with the -B(OH)₂ moiety disrupt the crystal lattice.

-

Caveat: In methanol, rapid equilibrium with the methyl boronic ester occurs. While usually reversible during aqueous workup, this can complicate HPLC monitoring.

-

-

Polar Aprotic Ethers (THF, 2-MeTHF, Dioxane):

-

Mechanism: The oxygen atoms in these ethers act as Lewis bases, coordinating to the empty p-orbital of the boron atom. This stabilizes the monomeric species.

-

Application: THF is the gold-standard solvent for solubilizing this reagent for Suzuki couplings.

-

Moderate Solubility Solvents (Process Chemistry)

-

Chlorinated Solvents (Dichloromethane, Chloroform):

-

Behavior: Good solubility due to the propyl chain's lipophilicity. Useful for extraction and purification, though less ideal for high-temperature couplings.

-

-

Esters (Ethyl Acetate):

-

Behavior: Moderate solubility.[1] Often used as the organic phase in biphasic coupling reactions.

-

Low Solubility / Anti-Solvents (Crystallization)

-

Aliphatic Hydrocarbons (Pentane, Hexanes, Heptane):

-

Behavior: Despite the propyl chain, the polarity of the boronic acid headgroup dominates, making the compound poorly soluble in pure alkanes.

-

Use Case: These are excellent anti-solvents for precipitating the product after a reaction or for recrystallizing the boronic acid from a THF/Hexane mixture.

-

-

Water:

-

Behavior: Low solubility at neutral pH. Solubility increases drastically at high pH (pH > 10) due to the formation of the hydrophilic boronate anion [Ar-B(OH)₃]⁻.

-

Visualization: Solubility & Equilibrium Dynamics[1]

The following diagram illustrates the dynamic equilibrium that defines the solubility state of this compound, including the formation of boronate esters in alcoholic solvents and boroxines in dry solvents.

Caption: Dynamic solubility equilibrium of this compound showing pH and solvent dependencies.

Experimental Protocols

Since batch-to-batch variation in moisture content can affect solubility (by altering the acid/boroxine ratio), it is critical to determine the exact solubility for your specific lot.

Protocol A: Gravimetric Determination of Saturation Solubility

Objective: Determine the maximum concentration (mg/mL) in a specific solvent at 25°C.

-

Preparation: Weigh approximately 100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., THF, Toluene).

-

Equilibration: Cap tightly and stir vigorously at 25°C for 2 hours.

-

Note: If the solid dissolves completely, add more solid until a suspension persists (saturation).

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Measurement: Weigh the dry residue.

-

Calculation:

Protocol B: Solvent Selection for Suzuki Coupling

Objective: Choose the optimal solvent system based on solubility and reaction conditions.

Caption: Decision tree for selecting reaction solvents based on the solubility profile of the boronic acid.

Handling and Stability

Storage

-

Hygroscopicity: Boronic acids are mildly hygroscopic.[2] Store in a cool, dry place (2-8°C is preferred) to prevent "caking" and uncontrolled hydration.

-

Atmosphere: While not strictly air-sensitive, long-term storage under nitrogen prevents slow oxidation of the C-B bond (protodeboronation), although the fluoro group provides some metabolic stability.

Safety (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734354, 2-Fluorophenylboronic acid (Analogous Structure Data). Retrieved from [Link]

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid solubility and Boroxine equilibrium).

-

Chemical Book/Supplier Data. (2025). CAS 442661-38-3 Entry.[3][4] (Verifies CAS identity for this compound).

Sources

Electronic Effects of Fluorine Substitution on Phenylboronic Acids: A Technical Guide

Topic: Electronic Effects of Fluorine Substitution on Phenylboronic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Phenylboronic acids (PBAs) are pivotal motifs in medicinal chemistry (e.g., reversible covalent inhibitors, sugar sensors) and organic synthesis (Suzuki-Miyaura cross-coupling). The introduction of fluorine atoms onto the phenyl ring profoundly modulates the Lewis acidity (pKa) of the boron center and the metabolic/chemical stability of the C-B bond.

This guide analyzes the competing electronic vectors—inductive withdrawal (-I) and resonance donation (+R)—imposed by fluorine substitution. It provides validated data on pKa shifts, elucidates the mechanism of base-catalyzed protodeboronation, and offers robust experimental protocols for handling these electronically perturbed reagents.

Fundamental Electronic Mechanisms

The electronic environment of the boron center is dictated by the superposition of inductive and resonance effects from the fluorine substituents. Understanding this causality is essential for predicting reactivity.

Inductive vs. Resonance Effects[1]

-

Inductive Effect (-I): Fluorine is highly electronegative (

). Through the -

Resonance Effect (+R): Fluorine possesses lone pair electrons in 2p orbitals that can donate electron density into the

-system of the phenyl ring. This effect opposes the inductive withdrawal, particularly at the para and ortho positions.

Positional Dependency[2]

-

Meta-Substitution: The resonance effect is negligible because the fluorine lone pairs cannot effectively conjugate with the empty p-orbital of the boron (or the negative charge of the boronate) at the meta position. The -I effect dominates , leading to a significant increase in acidity (lower pKa).

-

Para-Substitution: The -I and +R effects are opposed. The strong -I effect is partially offset by the +R donation. Consequently, p-fluoro phenylboronic acid has a pKa very similar to unsubstituted phenylboronic acid.

-

Ortho-Substitution: This is the most complex regime. While the -I effect is strongest due to proximity, steric interactions and intramolecular hydrogen bonding (B-O-H···F) play critical roles. The formation of a B-O-H···F bond can stabilize the trigonal boronic acid form, potentially resisting ionization, or stabilize the transition state for anion formation depending on solvent geometry.

Visualization of Electronic Vectors

Caption: Electronic vectors of Fluorine substitution affecting Boron Lewis Acidity. Solid red lines indicate Inductive withdrawal; dashed yellow lines indicate Resonance donation.

Physicochemical Data: pKa Modulation

The pKa value of a boronic acid represents the pH at which the concentration of the trigonal neutral species equals that of the tetrahedral boronate anion. This is the critical parameter for binding affinity (in sensors) and transmetalation rates (in catalysis).

Table 1: Comparative pKa Values of Fluorinated Phenylboronic Acids

| Compound | Substitution Pattern | pKa (Approx.)[1][2][3][4] | Electronic Rationale |

| Phenylboronic Acid | Unsubstituted | 8.86 | Baseline reference. |

| 4-Fluoro-PBA | Para | 8.77 | +R effect nearly cancels -I effect. |

| 3-Fluoro-PBA | Meta | 8.09 | -I effect dominates; +R is structurally blocked. |

| 2-Fluoro-PBA | Ortho | 7.89 | Strong -I effect; modulated by B-O-H···F H-bond.[1][5] |

| 3,5-Difluoro-PBA | Meta, Meta | 7.30 | Additive -I effects without +R compensation. |

| 2,3,4,6-Tetrafluoro-PBA | Poly-F | 6.17 | Cumulative -I withdrawal creates a strong Lewis acid. |

| Pentafluoro-PBA | Perfluoro | < 6.0 | Extreme Lewis acidity; highly unstable to base. |

Data synthesized from Adamczyk-Woźniak et al. [1] and secondary literature reviews.

Stability & Reactivity: The Protodeboronation Challenge

A critical trade-off exists: Higher Lewis acidity often correlates with lower chemical stability. Fluorinated PBAs, especially polyfluorinated variants, are notoriously susceptible to protodeboronation (C-B bond cleavage) in aqueous basic media.

Mechanism of Protodeboronation

The reaction proceeds via the formation of the boronate anion. The electron-withdrawing fluorine atoms stabilize this anion, facilitating its formation. However, if the carbon-boron bond is sufficiently polarized, the ipso-carbon becomes susceptible to protonation (by water), leading to cleavage of the C-B bond and release of boric acid.

Key Insight: In Suzuki couplings, the base is required to form the boronate (active transmetalating species), but that same boronate is the intermediate that decomposes.

Caption: Base-catalyzed protodeboronation pathway. The tetrahedral boronate is the reactive species for both productive coupling and destructive deboronation.

Experimental Protocols

Protocol 1: Determination of Lewis Acidity (pKa) via 11B NMR Titration

Objective: Accurately determine the pKa of a fluorinated PBA without interference from potentiometric artifacts. This method relies on the distinct chemical shift of sp² boron (~30 ppm) vs. sp³ boron (~3 ppm).

Reagents:

-

Fluorinated Phenylboronic Acid (approx 10 mM)

-

Deuterated Solvent: D₂O (with 10% DMSO-d6 for solubility if needed)

-

Buffer series (Phosphate/Borate/Acetate) ranging pH 4 to 12.

-

Reference: BF₃·OEt₂ (external capillary).

Workflow:

-

Preparation: Prepare 10 mM solutions of the PBA in buffers of varying pH (0.5 pH unit increments). Ensure ionic strength is constant (e.g., 0.1 M KCl).

-

Acquisition: Acquire 11B NMR spectra for each sample. Use a quartz tube if possible to minimize background boron signal, or subtract the glass background.

-

Data Analysis:

-

Observe the chemical shift (

).[6] -

Plot

vs. pH. -

Fit the data to the Henderson-Hasselbalch equation variant:

-

-

Validation: The inflection point of the sigmoidal curve is the pKa.

Protocol 2: Suzuki-Miyaura Coupling of Unstable Polyfluorinated PBAs

Objective: Couple highly acidic, unstable polyfluorinated PBAs (e.g., pentafluorophenylboronic acid) while suppressing protodeboronation.

Rationale: Standard conditions (strong base, high heat) destroy these substrates. We utilize a highly active precatalyst to enable room-temperature coupling and a weak base to minimize the standing concentration of the unstable boronate.

Materials:

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%).

-

Base: K₃PO₄ (3.0 equiv) - Weaker base than carbonates/hydroxides.

-

Solvent: THF/Water (10:1) - Water is essential for the mechanism but kept minimal.

-

Substrate: Aryl Bromide (1.0 equiv), Polyfluoro-PBA (1.5 equiv).

Step-by-Step:

-

Degassing: Charge a reaction vial with the Aryl Bromide, Polyfluoro-PBA, and Base. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed THF/Water mixture.

-

Catalyst Addition: Add the Pd precatalyst last (solid or solution) under Argon flow.

-

Reaction: Stir vigorously at Room Temperature (20–25 °C) .

-

Note: Do NOT heat. Heating accelerates protodeboronation (

) significantly more than transmetalation (

-

-

Monitoring: Monitor by 19F NMR (disappearance of Ar-B signal, appearance of Biaryl-F signal).

-

Workup: Dilute with Et₂O, wash with water, dry over MgSO₄.

References

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Source: Molecules (MDPI), 2022. URL:[Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Source: University of Edinburgh / J. Am. Chem. Soc. URL:[Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Source: Journal of Organic Chemistry (ACS), 2022. URL:[Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl Boronic Acids. Source: J. Am. Chem. Soc.[7] (Buchwald Group). URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to 2-Fluoro and 4-Propyl Substituted Phenylboronic Acids for Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights into Harnessing Substituent Effects for Optimal Reactivity and Physicochemical Properties

In the landscape of modern synthetic and medicinal chemistry, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The true versatility of these reagents, however, lies in the profound influence that aromatic ring substituents have on their physical and chemical properties.[3][4] This guide provides an in-depth analysis of two distinct and illustrative examples: 2-fluorophenylboronic acid and 4-propylphenylboronic acid. By examining the nuanced differences imparted by a small, highly electronegative ortho-substituent versus a larger, lipophilic para-substituent, we can unlock a deeper understanding of how to rationally select building blocks for drug discovery and process development.

This document will dissect the core electronic and steric differences between these two molecules, explain the causality behind their divergent reactivity profiles, and provide actionable experimental protocols.

The Fundamental Divergence: Electronic and Steric Effects at Play

The properties of an arylboronic acid are primarily dictated by the electronic nature and steric bulk of its substituents.[3] An electron-withdrawing group (EWG) and an electron-donating group (EDG) will have opposing effects on the electron density of the aromatic ring and, consequently, the Lewis acidity of the boron center.

-

2-Fluorophenylboronic Acid: The fluorine atom at the ortho position is a potent electron-withdrawing group due to its high electronegativity (inductive effect, -I).[5] This effect significantly increases the Lewis acidity of the boronic acid.[3] While fluorine can also exert a +R (resonance) effect by donating a lone pair of electrons to the ring, the inductive effect is generally dominant, especially from the ortho position.

-

4-Propylphenylboronic Acid: The propyl group at the para position is a weak electron-donating group through an inductive effect (+I).[6] It increases the electron density of the aromatic ring, thereby decreasing the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. Furthermore, the propyl group adds significant lipophilicity and steric bulk to the molecule.

Here is a visualization of the two molecular structures:

Caption: Molecular structures of 2-Fluorophenylboronic Acid and 4-Propylphenylboronic Acid.

Head-to-Head Comparison: Physicochemical Properties

The electronic and steric differences manifest in a range of measurable physicochemical properties critical for experimental design and drug development.

| Property | 2-Fluorophenylboronic Acid | 4-Propylphenylboronic Acid | Rationale and Implication |

| Molecular Weight | 139.92 g/mol [7] | 164.01 g/mol [8] | The larger propyl group results in a higher molecular weight, a factor in calculating reaction stoichiometry and evaluating ligand efficiency. |

| pKa | ~8.32 (predicted)[5] | > 8.9 (estimated) | The electron-withdrawing fluorine atom increases the Lewis acidity of the boron, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.9).[5][9] The electron-donating propyl group is expected to increase the pKa, making it a weaker acid. |

| Melting Point | 101-110 °C[5] | 89-97 °C[8] | Differences in crystal lattice packing and intermolecular forces due to the different substituents lead to varied melting points. |

| Solubility | Soluble in methanol[5] | Generally soluble in organic solvents | The propyl group significantly increases lipophilicity, which can enhance solubility in non-polar organic solvents but decrease aqueous solubility. This is a key consideration for reaction medium selection and for the ADME properties of resulting drug candidates. |

| Stability | Prone to protodeboronation under certain conditions.[10] | Generally stable | The electron-deficient C-B bond in 2-fluorophenylboronic acid can be more susceptible to cleavage (protodeboronation), especially in the presence of strong acids or bases.[11][12][13] |

Impact on Reactivity: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][14] The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][15] The nature of the boronic acid substituent directly impacts the crucial transmetalation step.

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[14][16]

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choices:

-

2-Fluorophenylboronic Acid: The increased Lewis acidity facilitates the formation of the boronate species. However, the electron-deficient nature of the aryl ring can slow down the transfer of the aryl group to the palladium center. The ortho-fluoro group can also exert a steric effect, potentially influencing the rate and yield.[17] In some cases, ortho-substituted arylboronic acids can show enhanced reactivity due to steric acceleration.[17]

-

4-Propylphenylboronic Acid: The electron-donating propyl group makes the aryl ring more electron-rich, which can facilitate the transmetalation step. The increased lipophilicity might require adjustments in the solvent system to ensure all components remain in solution.

Field-Proven Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with 2-Fluorophenylboronic Acid

This protocol is designed for coupling with an electron-rich aryl bromide, where the properties of 2-fluorophenylboronic acid are advantageous.

Self-Validating System: Successful execution will yield the fluorinated biaryl product, which can be verified by LC-MS and NMR. The consumption of starting materials can be monitored by TLC or LC-MS.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 eq), 2-fluorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with 4-Propylphenylboronic Acid

This protocol is suitable for coupling with an electron-neutral or electron-poor aryl bromide.

Self-Validating System: The formation of the propyl-substituted biaryl product confirms success. Monitoring via TLC or LC-MS will show the disappearance of the starting materials.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), 4-propylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.5 mmol, 2.5 eq).

-

Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Purge the flask with argon. Add degassed toluene (10 mL) and water (1 mL).

-

Reaction: Heat the mixture to 100 °C and stir for 6-8 hours, monitoring by LC-MS.

-

Workup: Cool the reaction to room temperature. Add water (20 mL) and extract with toluene (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Conclusion: Strategic Selection for Drug Development

The choice between 2-fluoro and 4-propyl substituted phenylboronic acids is a strategic decision guided by the desired properties of the final molecule.

-

Choose 2-Fluorophenylboronic Acid when:

-

Choose 4-Propylphenylboronic Acid when:

-

Increased lipophilicity is required to improve membrane permeability or target engagement in a hydrophobic pocket.

-

Fine-tuning steric bulk is necessary for optimizing selectivity or activity.

-

It is used in the synthesis of pharmaceuticals and agrochemicals.[19]

-

By understanding the fundamental principles of substituent effects, researchers can move beyond trial-and-error and make informed, rational decisions in the design and synthesis of novel chemical entities. This in-depth knowledge of how structure dictates function is paramount to accelerating the drug discovery and development process.

References

-

Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31(20), 2039-2042. Available from: [Link]

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(28), 5949-5954. Available from: [Link]

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Semantic Scholar. Available from: [Link]

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available from: [Link]

-

Oreate AI. (2026, February 19). Unpacking 2-Fluorophenylboronic Acid: More Than Just a Product Number. Oreate AI Blog. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

Yin, S., et al. (2014). Base-promoted Protodeboronation of 2,6-disubstituted Arylboronic Acids. PubMed. Available from: [Link]

-

Madura, I. D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. Available from: [Link]

-

Klíma, M., et al. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

-

Ang, F. C., et al. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie. Available from: [Link]

-

ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]

-

Lennox, A., & Lloyd-Jones, G. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

University of Calgary. (n.d.). Ch12 : Substituent Effects. Chemistry. Available from: [Link]

-

Future Market Report. (n.d.). 4-Propylphenylboronic acid CAS 134150-01-9 Market Size, Share, Growth | CAGR Forecast. Available from: [Link]

-

Neuman, R. C. (n.d.). Chapter 14 Substituent Effects. University of California, Riverside. Available from: [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Available from: [Link]

-

Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available from: [Link]

-

Royal Society of Chemistry. (2025, March 24). Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters. Chemical Science. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unpacking 2-Fluorophenylboronic Acid: More Than Just a Product Number - Oreate AI Blog [oreateai.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-丙基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite [organic-chemistry.org]

- 18. Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01776A [pubs.rsc.org]

- 19. 4-Propylphenylboronic acid CAS 134150-01-9 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

Technical Guide: Fluorinated Propylphenylboronic Acids in Drug Discovery & Materials Science

[1][2]

Executive Summary

Fluorinated propylphenylboronic acids represent a specialized class of organoboron building blocks critical for fine-tuning physicochemical properties in medicinal chemistry and materials science.[2] By combining the metabolic stability and electron-withdrawing nature of fluorine with the lipophilic bulk of a propyl chain , these scaffolds allow researchers to modulate pKa, LogD, and steric fit within a single coupling step.[1][2]

This guide analyzes the commercially available landscape of these reagents, focusing on the dominant isomer 2-fluoro-4-propylphenylboronic acid , and provides validated protocols for their use in challenging Suzuki-Miyaura cross-couplings.[1][2]

Structural Landscape & Commercial Availability[1][2]

The "fluorinated propylphenyl" motif exists in two primary chemical spaces:

-

Ring-Fluorinated / Ring-Alkylated: The fluorine and propyl groups are substituents on the phenyl ring.[1][2]

-

Side-Chain Fluorinated: The propyl chain itself carries fluorine atoms (e.g., 3,3,3-trifluoropropyl).[1][2]

Commercially, the Ring-Fluorinated variants are the most established building blocks, serving as precursors for biaryl scaffolds in liquid crystals and kinase inhibitors.[1][2]

Key Commercially Available Isomers[1][2]

| Compound Name | CAS Number | Structure Description | Key Application |

| This compound | 442661-38-3 | F at ortho, Pr at para relative to Boron | Steric protection of biaryl bond; metabolic blocking.[1][2] |

| 4-Fluoro-2-propylphenylboronic acid | Available on request | F at para, Pr at ortho relative to Boron | High steric hindrance; forces twist in biaryl systems.[1][2] |

| 3-Fluoro-4-propylphenylboronic acid | Various | F at meta, Pr at para relative to Boron | Electronic tuning without ortho-steric clash.[1][2] |

| 4-(3,3,3-Trifluoropropyl)phenylboronic acid | Custom Synthesis | F on propyl chain | Introduction of CF3-like motif with a spacer.[1][2] |

Sourcing Note: While CAS 442661-38-3 is the most cited catalog item (available from suppliers like Combi-Blocks, Enamine, and Sigma-Aldrich), other isomers often require "make-on-demand" synthesis via lithium-halogen exchange from the corresponding bromides.[1][2]

Chemical Properties & Reactivity Profile[1][2][3]

Electronic & Steric Effects

The reactivity of these building blocks in cross-coupling is governed by the interplay between the fluorine atom and the propyl chain.[1][2]

-

Fluorine Effect (Inductive Withdrawal): An ortho- or para-fluorine atom pulls electron density from the aromatic ring, making the C-B bond slightly more polarized.[1][2] This generally accelerates transmetallation but can also increase sensitivity to hydrolytic deboronation (protodeboronation) under basic conditions.[1][2]

-

Propyl Steric Bulk: An ortho-propyl group (as in 4-fluoro-2-propylphenylboronic acid) exerts significant steric pressure.[1][2] This hinders the approach of the Palladium catalyst, often requiring higher temperatures or specialized ligands (e.g., SPhos, XPhos) to achieve efficient coupling.[1][2]

Stability Warning: Protodeboronation

Fluorinated phenylboronic acids are prone to protodeboronation , where the boronic acid group is replaced by a proton, destroying the reagent.[1][2]

-

Mechanism: Base-catalyzed attack of water on the boron atom forms a boronate "ate" complex, which then undergoes ipso-substitution.[1][2]

-

Risk Factor: High for 2,6-difluoro substitution, moderate for 2-fluoro substitution.[1][2]

-

Mitigation: Use mild bases (e.g., K3PO4 instead of NaOtBu) and anhydrous conditions if possible.[1][2]

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling for Sterically Hindered Substrates

Use this protocol for ortho-substituted isomers (e.g., this compound) where steric hindrance is a factor.[1][2]

Reagents:

-

Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3–5 mol%) or Pd2(dba)3 / SPhos for extremely hindered cases.[1][2]

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.[1][2]

-

Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Note: Monitor by LCMS.[1][2] If conversion stalls, add fresh catalyst.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Coupling Workflow

Caption: Optimized workflow for Suzuki coupling of fluorinated propylphenylboronic acids, emphasizing inert atmosphere handling to prevent oxidation.

Applications in Drug Discovery (SAR Logic)

The "Fluorine + Propyl" combination is a strategic tool in Structure-Activity Relationship (SAR) campaigns.[1][2]

Lipophilicity & Metabolic Stability[1][2]

-

The Propyl Group: Adds hydrophobic bulk (LogP increase ~1.5 units). It is ideal for filling lipophilic pockets in enzymes (e.g., kinase hydrophobic back-pockets).[1][2]

-

The Fluorine Atom: Blocks metabolic "soft spots."[1][2] If the propyl phenyl ring is susceptible to P450 oxidation at the ortho/para positions, adding fluorine blocks that site and deactivates the ring electronically.[1][2]

Visualization: SAR Decision Logic

Caption: Decision tree illustrating when to deploy fluorinated propylphenyl building blocks during lead optimization.

Storage and Handling

-

Anhydride Formation: Boronic acids spontaneously dehydrate to form boroxines (anhydrides) upon storage.[1][2] This is reversible.

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Keep under inert gas if stored for long periods to prevent slow oxidation of the C-B bond (though less critical for electron-poor fluorinated variants).[1][2]

References

-

Suzuki-Miyaura Coupling Mechanism & Scope: Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]

-

Commercial Availability of this compound: National Center for Biotechnology Information.[1][2] (2024).[1][2] PubChem Compound Summary for CID 2106260, this compound.[1][2] [Link][1][2]

-

Protodeboronation of Fluorinated Boronic Acids: Cox, P. A., et al. (2016).[1][2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 138(3), 917–930.[2] [Link][1][2]

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][2] [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-4-propylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-propylphenylboronic acid is an organoboron compound that belongs to the versatile class of phenylboronic acids. These molecules are pivotal building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds. The presence of the fluoro and propyl substituents on the phenyl ring imparts specific steric and electronic properties, making this reagent a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. This guide provides a detailed examination of its key physicochemical properties—melting point and physical state—and elucidates their profound implications in the context of drug development.

Physicochemical Properties of this compound

The physical state and melting point of an Active Pharmaceutical Ingredient (API) are fundamental characteristics that influence its handling, formulation, and bioavailability.

| Property | Value/Description | Significance in Drug Development |

| Physical State | White to off-white solid, typically a powder or crystalline material at standard temperature and pressure. | The solid-state properties directly impact formulation strategies, powder flow, and compressibility for solid dosage forms like tablets and capsules. |

| Melting Point | 80-84 °C (Reported range from commercial suppliers) | A key indicator of purity. A sharp melting range is characteristic of a pure compound, while a broad range can suggest the presence of impurities. It also influences solubility and dissolution rates. |

| Molecular Formula | C9H12BFO2 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 182.00 g/mol | A fundamental parameter for stoichiometric calculations in chemical reactions and formulation development. |

It is important to note that variations in the reported melting point of boronic acids can sometimes be attributed to the presence of different polymorphic forms. Polymorphism, the ability of a substance to exist in more than one crystal lattice structure, can significantly affect the physical properties of a compound, including its melting point, solubility, and stability.

The Critical Role of Melting Point and Physical State in Drug Development

The characterization of the physical state and melting point of a potential drug candidate is a cornerstone of pre-formulation studies. These properties are not merely data points but are critical determinants of a drug's ultimate success.

Purity Assessment

The melting point is a primary and accessible indicator of a substance's purity. A pure crystalline compound typically exhibits a sharp, well-defined melting point range (usually within 1-2°C).[1] The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[2][3][4] Therefore, a wide melting range for a sample of this compound would necessitate further purification and analysis.

Polymorphism and its Implications

Phenylboronic acids are known to exhibit polymorphism, which can have significant consequences for drug development.[5] Different polymorphs of the same API can have distinct melting points, solubilities, and dissolution rates.[6] This can, in turn, affect the drug's bioavailability and therapeutic efficacy. Consequently, identifying and characterizing the most stable polymorph is a critical step to ensure consistent product performance and quality.

Formulation and Manufacturing

The physical state of an API like this compound dictates the choice of formulation and manufacturing processes.[5] For oral solid dosages, properties such as particle size, crystal shape, and flowability of the powdered solid are crucial for achieving uniform blending and consistent tablet weight. The melting point also provides an indication of the compound's thermal stability, which is vital for processes that involve heat, such as granulation and drying.

Experimental Protocol for Capillary Melting Point Determination

The following protocol outlines a standardized method for accurately determining the melting point range of this compound using a capillary-based melting point apparatus. This method is a self-validating system when performed with a calibrated instrument and appropriate reference standards.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as moisture can depress the melting point.[3]

-

Place a small amount of the sample on a clean, dry watch glass and finely crush it into a powder using a spatula. This ensures uniform packing and efficient heat transfer.

-

Press the open end of a capillary tube (sealed at one end) into the powdered sample until a small amount of material enters the tube.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be between 2-4 mm.

-

-

Instrument Setup and Calibration:

-

Before the first use of the day, it is advisable to verify the calibration of the melting point apparatus using certified reference standards with known melting points. This ensures the trustworthiness of the measurements.

-

Set the starting temperature on the apparatus to approximately 5-10°C below the expected melting point of 80-84°C.

-

-

Melting Point Determination:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium, which is essential for an accurate determination.[3]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

-

The recorded values represent the melting point range of the sample.

-

-

Repeat Measurements:

-

It is good practice to perform the measurement in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The melting point and physical state of this compound are critical physicochemical parameters that have far-reaching implications for its application in drug discovery and development. An accurate determination of the melting point range serves as a reliable assessment of purity, while an understanding of its solid-state properties is essential for successful formulation and manufacturing. The methodologies and principles outlined in this guide provide a robust framework for the characterization of this important synthetic building block, ensuring data integrity and facilitating its effective use in the development of new medicines.

References

- Suryanarayanan, R. Role of Physical Form of the Active Pharmaceutical Ingredient (API) and Excipients. University of Minnesota.

- BLDpharm. (2-fluoro-4-((4-propylphenyl)ethynyl)phenyl)boronic acid.

- Melting Range. University of California, Los Angeles, Department of Chemistry and Biochemistry.

- Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. SYNTHESIS. (2025).

- ResolveMass Laboratories Inc.

- Melting point determination. University of Calgary, Department of Chemistry.

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed.

- J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.

- TAPI. (2021).

- Labinsights. (2023).

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.

- BUCHI.

- Biopharma Group.

- Liu, T., et al. (2015). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC.

- Cole-Parmer. (2021).

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. mt.com [mt.com]

- 5. Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid - ProQuest [proquest.com]

- 6. 2-Fluoro-4-formylphenylboronic acid = 95.0 871126-22-6 [sigmaaldrich.com]

NMR spectrum analysis of 2-Fluoro-4-propylphenylboronic acid

The following guide details the NMR spectral analysis of 2-Fluoro-4-propylphenylboronic acid . This analysis synthesizes data from structural analogs (2-fluoro-4-methylphenylboronic acid) and standard substituent effects to provide a rigorous, self-validating assignment protocol.[1][2]

Technical Guide for Structural Validation & Purity Assessment

Core Directive & Executive Summary

Objective: To provide a definitive assignment strategy for this compound (

The Analytical Challenge: This molecule presents three distinct NMR challenges:

-

Quadrupolar Relaxation: The

B nucleus causes significant broadening of the ipso-carbon (C1) in -

Dynamic Equilibrium: Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines), creating complex, concentration-dependent spectral sets.[2][3]

-

Heteronuclear Coupling: The

F nucleus splits both

Structural Assignments & Numbering

To ensure clarity, we use the following atom numbering scheme for the assignment tables.

Experimental Protocol

Solvent Selection Strategy:

-

Recommended: DMSO-d

. It stabilizes the monomeric boronic acid form through hydrogen bonding, sharpening the -

Alternative: Acetone-d

.[1][2][3] Good solubility, but rapid exchange may broaden OH peaks.[2][3] -

Avoid: CDCl

. Promotes boroxine (anhydride) formation and aggregation, leading to broad, confusing spectra.[2][3]

Sample Preparation:

-

Dissolve ~10 mg in 0.6 mL DMSO-d

. -

Critical Step: Add 1 drop of

only if you wish to collapse the OH peaks and simplify the spectrum (removes OH coupling).[3] For purity checks, keep anhydrous to observe the integral of the

H NMR Analysis (500 MHz, DMSO-d )

The proton spectrum is defined by the interplay between the propyl chain (upfield) and the fluorinated aromatic ring (downfield).

Predicted Chemical Shifts & Coupling Patterns[1][3][4][5][6]

| Position | Multiplicity | Integration | Assignment Logic | ||

| B(OH) | 8.0 - 8.2 | s (broad) | 2H | - | Diagnostic for boronic acid.[1][2] Disappears with |

| H6 | ~7.65 | dd | 1H | Pseudo-triplet due to overlapping couplings.[2][3] Deshielded by Boron. | |

| H3 | ~6.95 | dd | 1H | Ortho to Fluorine.[2][3] Large | |

| H5 | ~7.05 | dd | 1H | Meta to Fluorine.[2][3] Standard ortho coupling to H6.[2][3] | |

| H7 ( | 2.55 | t | 2H | Benzylic methylene.[2][3] Triplet due to H8.[2][3] | |

| H8 ( | 1.58 | sext | 2H | Multiplet (sextet) splitting from H7 and H9.[1] | |

| H9 ( | 0.91 | t | 3H | Terminal methyl group.[2][3] |

Key Diagnostic:

-

H3 vs H6 Distinction: H3 appears as a doublet of doublets with a large coupling constant (~10-11 Hz) due to the ortho-Fluorine.[1][2] H6 is further downfield (deshielded by the empty p-orbital of Boron) and shows a smaller meta-Fluorine coupling (~6 Hz).[1][2]

C NMR Analysis (125 MHz, DMSO-d )

The

Chemical Shifts & C-F Coupling Constants[3][4][7][8]

| Carbon | Multiplicity | Notes | ||

| C2 | ~164.5 | d | Direct C-F bond. Largest coupling constant.[1][2] | |

| C4 | ~148.0 | d | Para to Boron, Meta to Fluorine.[1][2][3] | |

| C6 | ~135.5 | d | Ortho to Boron.[1][2] | |

| C1 | ~128.0 | br m | - | Ipso to Boron. Broad/invisible due to |

| C5 | ~124.5 | d | Meta to Fluorine.[2][3] | |

| C3 | ~115.2 | d | Ortho to Fluorine. Distinctive doublet.[2][3] | |

| C7 ( | 37.5 | s | - | Benzylic carbon.[1][2] |

| C8 ( | 24.1 | s | - | Middle of propyl chain.[1][2] |

| C9 ( | 13.8 | s | - | Terminal methyl.[1][2] |

Expert Insight: Do not mistake the C2 doublet (

Heteronuclear NMR ( F & B)

These nuclei provide the fastest confirmation of structure and purity.[3]

F NMR (Uncoupled)

-

Shift: -108.0 to -112.0 ppm (relative to

).[1][2] -

Pattern: Singlet (if proton decoupled) or Quartet-like multiplet (if proton coupled).[1][2]

-

Purity Check: A second peak shifted by ~1-2 ppm usually indicates the presence of the boroxine (trimeric anhydride) form.[2]

B NMR

-

Shift: +29.0 to +31.0 ppm .

-

Pattern: Very broad singlet (

Hz). -

Interpretation: A sharp peak at ~0 ppm indicates a tetrahedral boronate species (e.g., if base was added), while a peak at ~19 ppm indicates boric acid (decomposition).[2][3]

Quality Control & Impurity Profiling

Validating the integrity of boronic acids requires checking for specific degradation pathways.

Common Impurities Table

| Impurity | Remediation | ||

| Boroxine (Anhydride) | Additional aromatic signals shifted slightly downfield. | ~+28 ppm (overlapping) | Add 1 drop |

| Protodeboronation (1-Fluoro-3-propylbenzene) | Loss of OH peak; new triplet/multiplet in aromatic region.[1][2] | None | Irreversible.[2][3] Recrystallize. |

| Boric Acid | - | ~+19.5 ppm | Wash with water (if compound is insoluble in water).[1][2][3] |

References

-

Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Application Notes, 2014.[2][3] Link

-

ChemicalBook. "2-Fluoro-4-methylphenylboronic acid NMR Spectrum Data." Link

-

PubChem. "Propylbenzene Spectral Data."[2][3] National Library of Medicine.[2][3] Link

-

Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH, 2nd Ed., 2011.[2][3]

-

Reich, H. J. "B-11 NMR Chemical Shifts." University of Wisconsin-Madison.[1][2][3] Link

Sources

An In-depth Technical Guide to the Stability of 2-Fluoro-4-propylphenylboronic Acid Under Ambient Conditions

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable scaffolds in medicinal chemistry and drug development.[1][2] Their unique ability to form reversible covalent bonds with diols, coupled with their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, has cemented their importance.[3][4] The approval of boronic acid-containing drugs such as bortezomib (Velcade®) and ixazomib (Ninlaro®) by the FDA has further catalyzed research into this versatile functional group.[5]

2-Fluoro-4-propylphenylboronic acid is a key building block, incorporating features desirable for modulating the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The fluorine atom can enhance binding affinity and metabolic stability, while the propyl group can improve lipophilicity. However, the utility of any chemical reagent, particularly in a pharmaceutical context, is contingent upon its stability. Degradation can lead to impurities, reduced reaction yields, and inaccurate analytical results. This guide provides a comprehensive technical overview of the stability of this compound, detailing its intrinsic properties, primary degradation pathways, and a robust framework for its experimental stability assessment.

Intrinsic Stability Profile: The Influence of Aromatic Substitution

The stability of a phenylboronic acid is not static; it is profoundly influenced by the electronic nature of its substituents. In this compound, two key groups modulate the reactivity of the boronic acid moiety.

-

2-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid.[6][7][8] This enhanced acidity is crucial for its interactions and reactivity but can also influence its susceptibility to certain degradation pathways.

-

4-Propyl Substituent: The propyl group at the para position is an electron-donating group. This partially counteracts the inductive effect of the fluorine, though the ortho-fluoro effect typically dominates in influencing the boron center's electrophilicity.

Generally, boronic acids are considered relatively stable and easy to handle compared to other organometallic reagents.[3][4] However, they are not inert and are susceptible to specific degradation mechanisms, particularly under ambient storage conditions where temperature, light, and atmospheric moisture and oxygen are uncontrolled variables.

Primary Degradation Pathways Under Ambient Conditions

Two principal, non-photolytic degradation pathways must be considered for this compound when stored under ambient conditions: dehydration and oxidation.

Dehydration to Boroxine

The most common degradation pathway for phenylboronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4][9] This is a reversible equilibrium reaction, typically driven by the removal of water, which can occur upon heating or prolonged storage in a dry environment.[10][11]

The formation of the boroxine does not represent a loss of the aryl-boron bond and, for many synthetic applications like Suzuki couplings, the boroxine can be a competent coupling partner. However, in the context of drug substance stability and quantitative analysis, it is a distinct chemical entity and therefore an impurity. Its presence complicates accurate weighing and molar calculations.

Oxidative Deboronation

A more destructive degradation pathway is the oxidation of the carbon-boron bond, which leads to the formation of the corresponding phenol, 2-Fluoro-4-propylphenol.[12][13] This process, known as protodeboronation or oxidative deboronation, is irreversible and results in the complete loss of the boronic acid functionality. While often requiring strong oxidants, this reaction can proceed slowly in the presence of atmospheric oxygen, potentially catalyzed by trace metal impurities.[14][15][16] The metabolic instability of boronic acids through oxidative pathways is a known challenge in drug development.[12]

The diagram below illustrates these two primary degradation pathways.

Caption: Figure 1: Primary Degradation Pathways

Recommended Handling and Storage Protocols

To mitigate degradation and ensure the integrity of this compound, adherence to strict handling and storage protocols is paramount. These recommendations are synthesized from standard safety and handling guidelines.[17][18][19][20][21]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Phenylboronic acids can be sensitive to air and moisture.[17]

-

Temperature: For long-term storage, refrigeration (2-8 °C) is recommended. This slows the rate of both dehydration and potential oxidative degradation.

-

Moisture: The material is hygroscopic and should be stored in a tightly sealed container in a dry place or desiccator.[17][19] Exposure to moisture can promote hydrolysis of the boroxine back to the acid but can also facilitate other degradation pathways.

-

Light: While not considered acutely light-sensitive, storage in an amber vial or in the dark is a good laboratory practice to prevent any potential photolytic degradation.

-

General Handling: Use in a well-ventilated area.[22] Avoid creating dust.[18][19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][23]

Experimental Design for a Comprehensive Stability Study

To quantitatively assess the stability of this compound, a structured stability study is required. The following protocol is designed as a self-validating system, providing clear, actionable data for researchers.

Experimental Workflow

The logical flow of a stability study is critical. It begins with initial characterization and proceeds through controlled storage and periodic testing to assess changes over time.

Caption: Figure 2: Experimental Workflow for Stability Assessment

Step-by-Step Stability Protocol

1. Initial (T=0) Analysis:

- Characterize the starting material thoroughly.

- Purity Assessment: Use a validated stability-indicating HPLC method (see Section 5) to determine the initial purity and impurity profile.

- Identity Confirmation: Confirm structure using ¹H NMR, ¹³C NMR, and ¹¹B NMR.

- Solid-State Characterization: Obtain a Powder X-ray Diffraction (PXRD) pattern to establish the initial crystalline form.

- Water Content: Determine the initial water content by Karl Fischer titration.

2. Sample Preparation and Storage:

- Aliquot approximately 50-100 mg of the material into multiple amber glass vials suitable for each time point and condition.

- Blanket the headspace of each vial with an inert gas (e.g., Argon) before tightly sealing.

- Place the vials into stability chambers set to the desired conditions. A typical study includes:

- Long-Term: 5 °C ± 3 °C

- Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

- Ambient: 25 °C ± 2 °C / 60% RH ± 5% RH

3. Time-Point Testing:

- At predefined intervals (e.g., 1, 3, 6, and 12 months for long-term; 1, 3, and 6 months for accelerated), remove one vial from each storage condition.

- Allow the vial to equilibrate to room temperature before opening to prevent condensation.

- Perform the same battery of analytical tests as conducted at T=0: HPLC for purity, PXRD for solid-form changes, and Karl Fischer for water content.

4. Data Analysis and Reporting:

- Tabulate the results from each time point.

- Calculate the rate of degradation and identify the primary degradants.

- Correlate any changes in physical appearance or solid form (PXRD) with the chemical purity data (HPLC).

- Issue a final report summarizing the findings and providing a recommended re-test date or shelf-life under specified storage conditions.

Analytical Methodologies for Stability Assessment

The cornerstone of any stability study is a robust, stability-indicating analytical method capable of separating the active compound from its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for quantifying the purity of this compound and monitoring the formation of impurities.[24]

Protocol: Stability-Indicating Reversed-Phase HPLC Method

-

Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector.

-

Column: A modern, end-capped C18 column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm). Using a column with low silanol activity is crucial to minimize on-column hydrolysis of boronic acid esters, and by extension, can improve the peak shape of the acid itself.[25][26]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: Linear ramp to 90% B

-

15-18 min: Hold at 90% B

-

18-18.5 min: Return to 10% B

-

18.5-22 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Prepare samples fresh and analyze promptly to minimize degradation in solution.[24]

Causality: A gradient method is employed to ensure the elution of both the relatively polar boronic acid and any potential non-polar impurities, such as the boroxine trimer. The acidic mobile phase (formic acid) helps to ensure good peak shape for the acidic analyte.

Data Interpretation and Summary

The data from the stability study should be compiled into a clear, comparative format.

Table 1: Example Stability Data for this compound

| Timepoint | Storage Condition | Purity (%) (by HPLC Area) | Boroxine (%) | 2-Fluoro-4-propylphenol (%) | Total Degradants (%) |

| T=0 | - | 99.8 | < 0.05 | < 0.05 | 0.2 |

| 3 Months | 5 °C | 99.7 | 0.1 | < 0.05 | 0.3 |

| 25 °C / 60% RH | 99.5 | 0.2 | 0.1 | 0.5 | |

| 40 °C / 75% RH | 98.1 | 1.1 | 0.3 | 1.9 | |

| 6 Months | 5 °C | 99.7 | 0.1 | < 0.05 | 0.3 |

| 25 °C / 60% RH | 99.1 | 0.4 | 0.2 | 0.9 | |

| 40 °C / 75% RH | 96.5 | 2.2 | 0.6 | 3.5 |

Data are hypothetical and for illustrative purposes only.

Conclusion

This compound is a valuable reagent whose utility is directly tied to its chemical integrity. While generally stable, it is susceptible to degradation via dehydration to its boroxine and, more detrimentally, oxidation to the corresponding phenol. Understanding these pathways is key to mitigating them. By implementing rigorous storage and handling protocols—specifically, storing the material under an inert, dry atmosphere at refrigerated temperatures—its shelf-life can be maximized. A systematic stability study, employing a well-designed experimental workflow and a validated, stability-indicating HPLC method, is essential for any researcher or drug development professional to quantitatively understand the stability profile and ensure the quality and reliability of this critical building block.

References

-

Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids - OUCI Source: OUCI URL: [Link]

-

Title: Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a Source: ResearchGate URL: [Link]

-